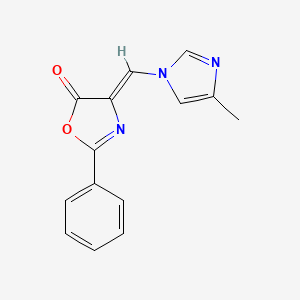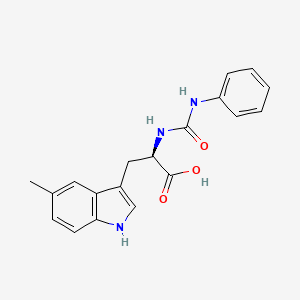
5-Methyl-N-(phenylcarbamoyl)-D-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid is a complex organic compound that features an indole ring, a phenylurea moiety, and a propanoic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid typically involves a multi-step process. One common method starts with the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative is then subjected to N-alkylation to introduce the methyl group at the 5-position .
Subsequently, the indole derivative undergoes a reaction with an isocyanate to form the phenylurea moiety. Finally, the propanoic acid side chain is introduced through a series of reactions involving the appropriate reagents and conditions .
Industrial Production Methods
Industrial production of ®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The phenylurea moiety can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Wissenschaftliche Forschungsanwendungen
®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and phenylurea moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The propanoic acid side chain may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Phenylurea derivatives: Compounds with similar phenylurea moieties but lacking the indole ring.
Oxindole derivatives: Compounds formed by the oxidation of indole rings, sharing some structural similarities.
Uniqueness
®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid is unique due to its combination of an indole ring, phenylurea moiety, and propanoic acid side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
827612-60-2 |
|---|---|
Molekularformel |
C19H19N3O3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(2R)-3-(5-methyl-1H-indol-3-yl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C19H19N3O3/c1-12-7-8-16-15(9-12)13(11-20-16)10-17(18(23)24)22-19(25)21-14-5-3-2-4-6-14/h2-9,11,17,20H,10H2,1H3,(H,23,24)(H2,21,22,25)/t17-/m1/s1 |
InChI-Schlüssel |
RDVSDDSQBQVDLF-QGZVFWFLSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


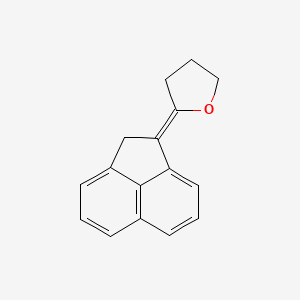

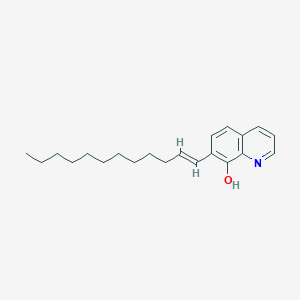
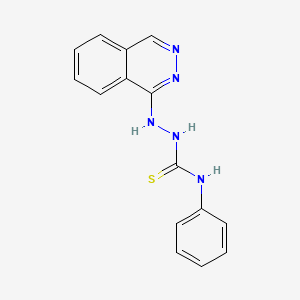
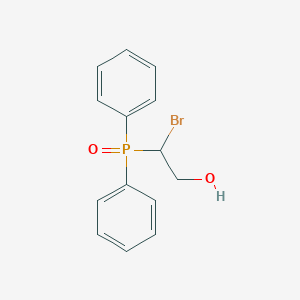
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one](/img/structure/B12899039.png)
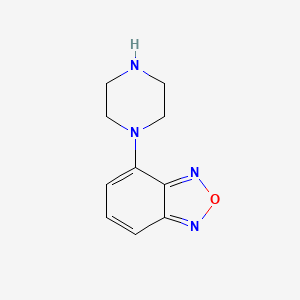
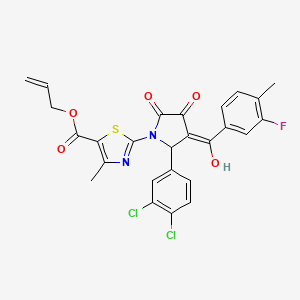
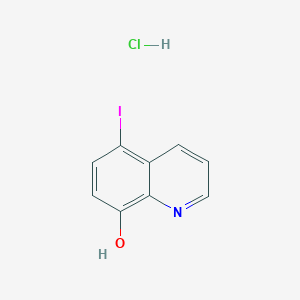
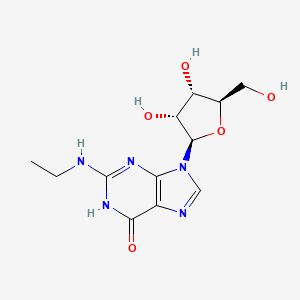
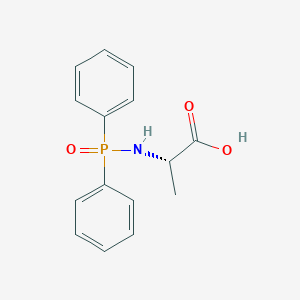
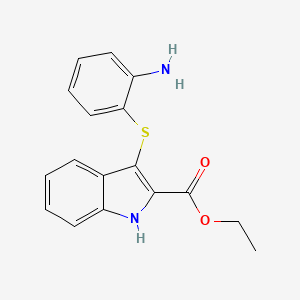
![(5E)-5-{[4-(Diethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12899069.png)
